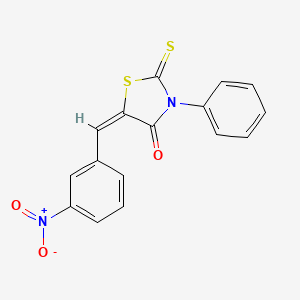![molecular formula C15H23N3O3S B3750323 N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide](/img/structure/B3750323.png)
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide
Descripción general
Descripción
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide is a sulfonamide compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a sulfonamide group, which is known for its role in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylpyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the mechanisms of action of sulfonamide-based drugs.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antibacterial or anti-inflammatory activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-methylphenyl)sulfonylamino]butyl]pyrrolidine-1-carboxamide
- N-[2-(4-methylphenyl)sulfonylamino]ethyl]pyrrolidine-1-carboxamide
- N-[3-(4-methylphenyl)sulfonylamino]propyl]piperidine-1-carboxamide
Uniqueness
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-[3-[(4-methylphenyl)sulfonylamino]propyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-13-5-7-14(8-6-13)22(20,21)17-10-4-9-16-15(19)18-11-2-3-12-18/h5-8,17H,2-4,9-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUUQQNSLFPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3750241.png)
![2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3750246.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3750249.png)
![ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3750250.png)

![1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3750267.png)
![3-phenyl-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acrylohydrazide](/img/structure/B3750275.png)
![ethyl 2-[2-[[(Z)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3750277.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(3-methylphenoxy)acetyl]acetohydrazide](/img/structure/B3750286.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanohydrazide](/img/structure/B3750298.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B3750305.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B3750312.png)

![6-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID](/img/structure/B3750336.png)
